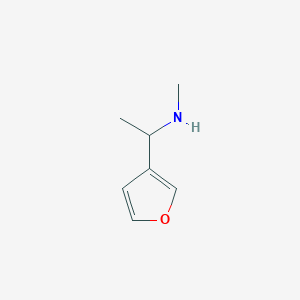

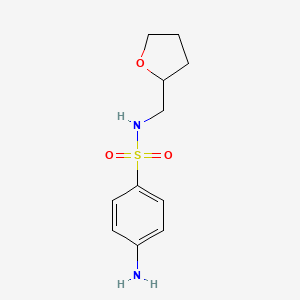

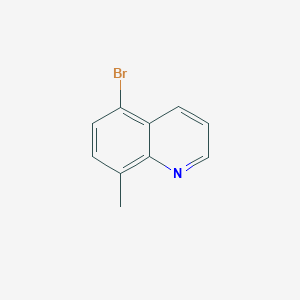

![molecular formula C12H19NO B1275257 2-[(4-甲基苯基)氨基]-1-丁醇 CAS No. 869942-69-8](/img/structure/B1275257.png)

2-[(4-甲基苯基)氨基]-1-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(4-Methylbenzyl)amino]-1-butanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that can provide insights into the analysis of similar structures. For instance, the synthesis of polyimides with tert-butyl side groups involves aromatic compounds with amine functionalities, which could be structurally related to the target compound . Additionally, the transfer hydrogenation of benzonitriles to produce secondary amines, as discussed in the second paper, could be relevant to understanding the chemical reactions involving 2-[(4-Methylbenzyl)amino]-1-butanol . Lastly, the synthesis and characterization of co-crystals involving amino cyclohexanol derivatives provide a context for the molecular interactions and solubility aspects of compounds with amino alcohol groups .

Synthesis Analysis

The synthesis of compounds structurally related to 2-[(4-Methylbenzyl)amino]-1-butanol can be inferred from the polycondensation reactions described in the first paper, where aromatic amines are used as precursors . The transfer hydrogenation process mentioned in the second paper also provides a potential synthetic route for amines, which could be applicable to the synthesis of 2-[(4-Methylbenzyl)amino]-1-butanol by using appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(4-Methylbenzyl)amino]-1-butanol can be analyzed based on the crystal structure studies of related aromatic compounds. The introduction of tert-butyl groups in polyimides leads to increased interchain distances and decreased intermolecular forces, which could also be relevant for the packing and interactions of 2-[(4-Methylbenzyl)amino]-1-butanol . The co-crystal studies involving amino cyclohexanol derivatives provide insights into the hydrogen-bonded networks and intermolecular interactions that could be present in the crystal lattice of 2-[(4-Methylbenzyl)amino]-1-butanol .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functionalities to 2-[(4-Methylbenzyl)amino]-1-butanol can be deduced from the transfer hydrogenation of benzonitriles, which yields secondary amines . This suggests that 2-[(4-Methylbenzyl)amino]-1-butanol could potentially undergo similar hydrogenation reactions. Additionally, the formation of co-crystals with organic acids indicates that 2-[(4-Methylbenzyl)amino]-1-butanol may also form co-crystals through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Methylbenzyl)amino]-1-butanol can be extrapolated from the properties of related compounds. The polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, which could be indicative of the solubility and thermal stability of 2-[(4-Methylbenzyl)amino]-1-butanol . The solubility studies of co-crystals suggest that the solubility of compounds with amino alcohol functionalities can be enhanced through co-crystallization, which might be applicable to 2-[(4-Methylbenzyl)amino]-1-butanol .

科学研究应用

溶解度和溶剂效应

对相关化合物在不同溶剂中的溶解度进行研究对它们的纯化和在各个领域中的应用至关重要。例如,对2-氨基-3-甲基苯甲酸在1-丁醇等溶剂中的溶解度进行研究,可以揭示类似化合物在不同溶剂环境中的行为(Zhu et al., 2019)。

微生物生产和生物技术

在生物技术中,类似于2-[(4-甲基苯基)氨基]-1-丁醇的化合物,如2-甲基-1-丁醇和3-甲基-1-丁醇,通过微生物代谢工程生产。这些化合物是潜在的生物燃料,是从氨基酸底物中生产(Cann & Liao, 2009)。

作为药物合成中间体

与所讨论的化合物密切相关的4-氨基-1-丁醇是药物和生物可降解聚合物前体的重要中间体,用于基因传递。已经探索了从可再生资源中微生物生产它的策略,突显了它在制药应用中的重要性(Prabowo et al., 2020)。

属性

IUPAC Name |

2-[(4-methylphenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVZESNQKGUUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405868 |

Source

|

| Record name | STK280268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)amino]-1-butanol | |

CAS RN |

869942-69-8 |

Source

|

| Record name | STK280268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

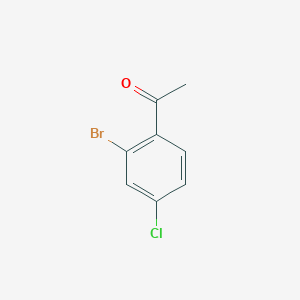

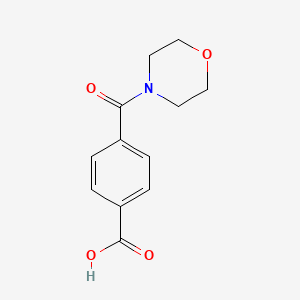

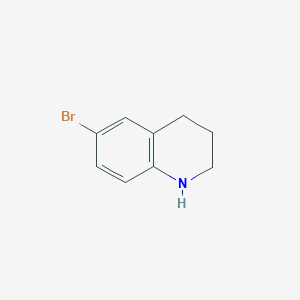

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)